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Compound of Interest

Compound Name: PI5P4K-|A-IN-2

Cat. No.: B15137984 Get Quote

For researchers in drug discovery and cell signaling, PI5P4Ks-IN-2 has emerged as a potent

and highly selective inhibitor of the gamma isoform of Phosphatidylinositol 5-Phosphate 4-

Kinase (PI5P4Kγ), with significantly lower activity against the alpha and beta isoforms. This

selectivity provides a valuable tool for dissecting the specific roles of PI5P4Kγ in cellular

pathways.

PI5P4Ks-IN-2, also known as compound 40, exhibits a clear preference for PI5P4Kγ, as

demonstrated by in vitro biochemical assays. The inhibitor shows a pIC50 value of 6.2 for

PI5P4Kγ, while its activity against PI5P4Kα and PI5P4Kβ is significantly lower, with pIC50

values of less than 4.3 and 4.6, respectively.[1][2] This translates to a dissociation constant (Ki)

of 68 nM for PI5P4Kγ, with negligible binding to PI5P4Kβ (Ki >30,000 nM)[1].
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Target Isoform pIC50 IC50 Ki

PI5P4Kα < 4.3 > 50 µM Not Determined

PI5P4Kβ < 4.6 > 25 µM > 30,000 nM

PI5P4Kγ 6.2 630 nM 68 nM

Data sourced from

MedchemExpress and

TargetMol product

datasheets,

referencing Boffey

HK, et al. (2022).[1][2]

[3]

Experimental Protocols
The selectivity of PI5P4Ks-IN-2 was determined using established biochemical assays, as

detailed in Boffey HK, et al. (2022).[3][4]

Biochemical Kinase Assays:

The inhibitory activity of PI5P4Ks-IN-2 against the different PI5P4K isoforms was quantified

using an ADP-Glo™ Kinase Assay. This luminescence-based assay measures the amount of

ADP produced during the kinase reaction, which is inversely correlated with the inhibitor's

potency.

Recombinant Enzymes: Full-length human PI5P4Kα, PI5P4Kβ, and PI5P4Kγ were used.

Substrate: Phosphatidylinositol 5-phosphate (PI(5)P) was used as the lipid substrate.

ATP Concentration: The concentration of ATP was kept at or near the Km for each enzyme to

ensure accurate determination of IC50 values.

Inhibitor Concentration: PI5P4Ks-IN-2 was tested across a range of concentrations to

generate a dose-response curve.
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Detection: The ADP-Glo™ reagent was added to terminate the kinase reaction and convert

the generated ADP into a luminescent signal. The light output was measured using a plate

reader.

Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-

parameter logistic equation.

Binding Affinity Determination (Ki):

The binding affinity (Ki) of PI5P4Ks-IN-2 for PI5P4Kγ and PI5P4Kβ was determined using

commercially available binding assays[3]. These assays typically involve a competition

experiment where the inhibitor competes with a known high-affinity ligand for binding to the

kinase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15137984#pi5p4k-a-in-2-selectivity-against-pi5p4k-
beta-and-gamma]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b15137984#pi5p4k-a-in-2-selectivity-against-pi5p4k-beta-and-gamma
https://www.benchchem.com/product/b15137984#pi5p4k-a-in-2-selectivity-against-pi5p4k-beta-and-gamma
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15137984?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

